molecular formula C9H15ClF3NO2 B13519404 Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride

Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13519404
M. Wt: 261.67 g/mol
InChI Key: LDKAPMKTDWPTJQ-UHFFFAOYSA-N
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Description

Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and a methoxy group contributes to its distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons. These intermediates undergo coupling and annulation reactions to construct the trifluoromethyl-containing spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Rac-(2S,4S)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H14F3N1O2
  • Molecular Weight : 265.24 g/mol
  • CAS Number : 944896-16-6

Research indicates that this compound may interact with specific biological targets, potentially influencing various signaling pathways:

  • GPR119 Agonism : Similar compounds in the spiro series have demonstrated agonistic activity on GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests that this compound might also exhibit similar effects, promoting glucose homeostasis in diabetic models .
  • Neuroprotective Effects : The compound's structural analogs have been studied for neuroprotective properties, showing potential in models of neurodegenerative diseases . The presence of the trifluoromethyl group may enhance lipophilicity, facilitating blood-brain barrier penetration.

Anticancer Potential

Recent studies have explored the anticancer properties of related spiro compounds, indicating that modifications can lead to enhanced cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : Some derivatives showed IC50 values as low as 0.05 µM in MDA-MB-231 cells, indicating potent antiproliferative activity .

Neuroprotection

The compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies suggest it may reduce apoptosis in neuronal cell lines through modulation of apoptotic pathways .

Case Studies

  • Diabetic Rat Model : In a study involving diabetic rats, administration of a related spiro compound resulted in significant reductions in blood glucose levels compared to controls. This supports the hypothesis that this compound could be beneficial for metabolic disorders .
  • Cytotoxicity Testing : A series of derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased potency, suggesting that structural optimization could enhance the therapeutic index of this class of compounds .

Summary Table of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerA549, MDA-MB-231, HeLaIC50 values as low as 0.05 µM
NeuroprotectionNeuronal cell linesReduced apoptosis
Metabolic RegulationDiabetic ratsDecreased blood glucose levels

Properties

Molecular Formula

C9H15ClF3NO2

Molecular Weight

261.67 g/mol

IUPAC Name

2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C9H14F3NO2.ClH/c1-14-8(9(10,11)12)4-7(5-8)6-15-3-2-13-7;/h13H,2-6H2,1H3;1H

InChI Key

LDKAPMKTDWPTJQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)COCCN2)C(F)(F)F.Cl

Origin of Product

United States

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